molecular formula C13H11NO4 B3505129 [4-(Furan-2-carbonylamino)phenyl] acetate CAS No. 4104-34-1

[4-(Furan-2-carbonylamino)phenyl] acetate

Cat. No.: B3505129
CAS No.: 4104-34-1
M. Wt: 245.23 g/mol
InChI Key: JRFKMIDGOYXQKC-UHFFFAOYSA-N
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Description

[4-(Furan-2-carbonylamino)phenyl] acetate: is an organic compound that features a furan ring attached to a phenyl group via a carbonylamino linkage, with an acetate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Furan-2-carbonylamino)phenyl] acetate typically involves the reaction of 4-aminophenyl acetate with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in [4-(Furan-2-carbonylamino)phenyl] acetate can undergo oxidation reactions, leading to the formation of furan derivatives with various functional groups.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Products include furan carboxylic acids and ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: [4-(Furan-2-carbonylamino)phenyl] acetate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with biomolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Furan-2-carbonylamino)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbonylamino linkage allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the phenyl and acetate groups.

    4-Aminophenyl acetate: Contains the phenyl and acetate groups but lacks the furan ring.

    Furan-2-carbonyl chloride: A precursor in the synthesis of [4-(Furan-2-carbonylamino)phenyl] acetate.

Uniqueness:

    Structural Diversity: The combination of the furan ring, phenyl group, and acetate group in this compound provides unique structural properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

[4-(furan-2-carbonylamino)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-9(15)18-11-6-4-10(5-7-11)14-13(16)12-3-2-8-17-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFKMIDGOYXQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264908
Record name N-[4-(Acetyloxy)phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-34-1
Record name N-[4-(Acetyloxy)phenyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Acetyloxy)phenyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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